molecular formula C10H7N3 B3256117 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 26422-85-5

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B3256117
CAS No.: 26422-85-5
M. Wt: 169.18 g/mol
InChI Key: DNALPMZQPFKJRV-UHFFFAOYSA-N
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Description

4,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene is a nitrogen-rich tricyclic heterocyclic compound characterized by a fused bicyclo[7.4.0] backbone with three nitrogen atoms positioned at the 4, 8, and 10 positions. Its rigid polycyclic structure and electron-deficient aromatic system make it a valuable scaffold in medicinal chemistry and materials science. The compound has garnered attention for its applications in molecular imaging probes for neurodegenerative diseases (e.g., Alzheimer’s disease) and as a core structure in kinase inhibitors targeting cancer therapies .

Properties

IUPAC Name

4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-7-8-6-11-5-3-9(8)13-10(7)12-4-1/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNALPMZQPFKJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC3=C2C=NC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297733
Record name 9H-Pyrrolo[2,3-b:4,5-c′]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26422-85-5
Record name 9H-Pyrrolo[2,3-b:4,5-c′]dipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26422-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrrolo[2,3-b:4,5-c′]dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazine ring, followed by subsequent cyclization steps to form the tricyclic structure. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs share the tricyclic framework but differ in heteroatom placement, substituents, or ring size. Key examples include:

Compound Name Core Structure Differences Key Substituents/Functional Groups
4,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene (Target) Three nitrogen atoms at positions 4, 8, 10; bicyclo[7.4.0] fused with an azepine ring None (parent structure)
3,13-Diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene Two nitrogen atoms at positions 3 and 13; sulfur or oxygen variants possible Chlorine, sulfonyl groups
5,8,10-Triazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Reduced ring size (dodeca- vs. trideca-); nitrogen at positions 5, 8, 10 Methoxyphenyl, phenyl groups
8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene-6,10-dicarboxylic acid Oxygen atom replaces nitrogen at position 8; dicarboxylic acid substituents Carboxylic acid groups at positions 6, 10

Stability and Pharmacokinetics

  • Target Compound : Derivatives like 18F-PI-2620 exhibit rapid clearance in vivo, with a half-life of ~2 hours in preclinical models, suitable for PET imaging .
  • GNE-900 : Demonstrates favorable metabolic stability in human liver microsomes (t1/2 > 4 hours) and oral bioavailability (F = 35–50%) .

Research Findings and Implications

  • Imaging Probes : The target compound’s derivatives (e.g., 18F-PI-2620 ) show superior binding to tau protein aggregates compared to first-generation probes, with minimal off-target binding in Alzheimer’s models .
  • Anticancer Agents: Modifications at the 4-position (e.g., cyano groups in GNE-900) enhance kinase inhibitory activity, while bulky substituents (e.g., piperidinylmethyl in GDC-0425) improve solubility .
  • MRP1 Inhibitors : Structural flexibility in nitrogen positioning (e.g., tetrazatricyclo analogs) correlates with MRP1 inhibition potency, though variability in IC50 values suggests assay-dependent effects .

Biological Activity

4,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound characterized by its unique tricyclic structure that incorporates three nitrogen atoms. This structural feature contributes to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological mechanisms and activities of this compound is crucial for its application in medicinal chemistry.

  • Molecular Formula : C10H7N3
  • Molecular Weight : 173.18 g/mol
  • Structural Characteristics : The compound features a tricyclic arrangement with nitrogen heterocycles that enhance its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are crucial in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains:

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The compound's effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays.

Anticancer Properties

The compound has also been studied for its potential anticancer effects:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several triazine derivatives including this compound:

  • Results : The compound demonstrated a MIC of 32 µg/mL against Staphylococcus aureus, indicating considerable antibacterial activity.

Study 2: Anticancer Activity

Research published in Cancer Letters explored the anticancer mechanisms of this compound:

  • Findings : The compound was found to inhibit tumor growth in xenograft models by inducing apoptosis and reducing tumor cell proliferation rates by approximately 50% at a concentration of 5 µM.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
5,8,10-triazatricyclo[7.4.0.02,7]tridecaSimilar tricyclic structureDifferent nitrogen placementModerate antimicrobial activity
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]tridecaContains bromineEnhanced reactivityStronger anticancer effects
6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]tridecaIncorporates oxygenPotentially different biological activity due to substituentsVariable antibacterial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 2
4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

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